molecular formula C11H11N3S2 B14331878 [(3-Methyl-3,4-dihydroquinazolin-2-yl)sulfanyl]methyl thiocyanate CAS No. 105571-31-1

[(3-Methyl-3,4-dihydroquinazolin-2-yl)sulfanyl]methyl thiocyanate

Cat. No.: B14331878
CAS No.: 105571-31-1
M. Wt: 249.4 g/mol
InChI Key: FNLPTLRMOKYZAT-UHFFFAOYSA-N
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Description

[(3-Methyl-3,4-dihydroquinazolin-2-yl)sulfanyl]methyl thiocyanate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a quinazoline core, which is a bicyclic structure containing nitrogen atoms, and a thiocyanate group, which is a functional group consisting of sulfur, carbon, and nitrogen atoms.

Chemical Reactions Analysis

Types of Reactions

[(3-Methyl-3,4-dihydroquinazolin-2-yl)sulfanyl]methyl thiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(3-Methyl-3,4-dihydroquinazolin-2-yl)sulfanyl]methyl thiocyanate has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(3-Methyl-3,4-dihydroquinazolin-2-yl)sulfanyl]methyl thiocyanate involves its interaction with specific molecular targets. The quinazoline core can bind to enzymes and inhibit their activity, while the thiocyanate group can interact with cellular components to induce oxidative stress. These interactions can lead to the disruption of cellular processes and ultimately cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(3-Methyl-3,4-dihydroquinazolin-2-yl)sulfanyl]methyl thiocyanate is unique due to its combination of a quinazoline core and a thiocyanate group. This structure provides a distinct set of chemical properties and reactivity patterns that differentiate it from other similar compounds .

Properties

CAS No.

105571-31-1

Molecular Formula

C11H11N3S2

Molecular Weight

249.4 g/mol

IUPAC Name

(3-methyl-4H-quinazolin-2-yl)sulfanylmethyl thiocyanate

InChI

InChI=1S/C11H11N3S2/c1-14-6-9-4-2-3-5-10(9)13-11(14)16-8-15-7-12/h2-5H,6,8H2,1H3

InChI Key

FNLPTLRMOKYZAT-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=CC=CC=C2N=C1SCSC#N

Origin of Product

United States

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